molecular formula C15H29N3O4 B13593327 1,4-Di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate

1,4-Di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate

Cat. No.: B13593327
M. Wt: 315.41 g/mol
InChI Key: PQVOBNTZAAQJKU-UHFFFAOYSA-N
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Description

1,4-Di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate is an organic compound with the molecular formula C15H28N2O4. This compound is characterized by the presence of two tert-butyl groups, an amino group, and a diazepane ring. It is primarily used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate typically involves the reaction of tert-butyl carbamate with a suitable diazepane precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include tert-butyl carbamate, diazepane, and appropriate solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as alkyl halides or acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1,4-Di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-tert-butyl-2,2’-bipyridine: A compound with similar tert-butyl groups but different structural features.

    4,4’-Di-tert-butylbiphenyl: Another compound with tert-butyl groups, used in different chemical contexts.

Uniqueness

1,4-Di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable in diverse scientific research applications.

Properties

Molecular Formula

C15H29N3O4

Molecular Weight

315.41 g/mol

IUPAC Name

ditert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate

InChI

InChI=1S/C15H29N3O4/c1-14(2,3)21-12(19)17-7-8-18(10-11(16)9-17)13(20)22-15(4,5)6/h11H,7-10,16H2,1-6H3

InChI Key

PQVOBNTZAAQJKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC(C1)N)C(=O)OC(C)(C)C

Origin of Product

United States

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